Ethyl 3-(2-Oxo-1-pyrrolidinyl)benzoate
Description
Properties
Molecular Formula |
C13H15NO3 |
|---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
ethyl 3-(2-oxopyrrolidin-1-yl)benzoate |
InChI |
InChI=1S/C13H15NO3/c1-2-17-13(16)10-5-3-6-11(9-10)14-8-4-7-12(14)15/h3,5-6,9H,2,4,7-8H2,1H3 |
InChI Key |
CCZAQUSJUOKUJT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)N2CCCC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(2-Oxo-1-pyrrolidinyl)benzoate typically involves the reaction of 3-(2-oxo-1-pyrrolidinyl)benzoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor type depends on the desired scale and efficiency of the process. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the pure ester product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(2-Oxo-1-pyrrolidinyl)benzoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce alcohols or amines as major products.
Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(2-Oxo-1-pyrrolidinyl)benzoate has several scientific research applications across various fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: It may serve as a precursor for the development of new drugs, particularly in the treatment of diseases involving oxidative stress or microbial infections.
Industry: this compound is utilized in the production of fragrances and flavoring agents due to its pleasant aroma and taste.
Mechanism of Action
The mechanism by which Ethyl 3-(2-Oxo-1-pyrrolidinyl)benzoate exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. In antioxidant applications, it may scavenge free radicals, preventing oxidative damage to cells and tissues.
Molecular Targets and Pathways Involved:
Antimicrobial Activity: The compound may target microbial cell membranes or specific enzymes involved in microbial metabolism.
Antioxidant Activity: It may interact with free radicals or enzymes involved in oxidative stress pathways.
Comparison with Similar Compounds
Substituent Effects on Reactivity
- Ethyl 4-(dimethylamino)benzoate (): The electron-donating dimethylamino group enhances reactivity in free-radical polymerization, achieving a higher degree of conversion (DC) in resins compared to methacrylate-based co-initiators. Its DC increases further with diphenyliodonium hexafluorophosphate (DPI), a photoinitiator .
- This compound: The pyrrolidinone substituent may reduce reactivity in polymerization due to steric hindrance and lack of amine groups. However, its lactam structure could stabilize hydrogen bonds in drug-receptor interactions .
Lactam vs. Imidazolidinone Derivatives
- Pyrrolidinone vs. Imidazolidinone: The pyrrolidinone ring (5-membered, one nitrogen) in the target compound has lower ring strain and fewer hydrogen-bonding sites compared to the imidazolidinone (5-membered, two nitrogens) in Ethyl 3-(2-oxoimidazolidin-1-yl)benzoate. This difference may influence solubility and biological activity, with imidazolidinones often exhibiting higher metabolic stability .
Comparison with Unsubstituted Ethyl Benzoate
- Ethyl benzoate (): The absence of substituents results in lower polarity and simpler applications , such as cosmetics and food flavoring. Its toxicity profile is well-established, with low acute toxicity (LD₅₀ > 5,000 mg/kg in rats) . In contrast, substituted derivatives like the target compound are tailored for specialized roles in materials science or drug design.
Pharmaceutical Potential
This compound’s lactam structure aligns with motifs found in bioactive molecules. For example, benzimidazole derivatives with pyrrolidinyl groups (e.g., Ethyl 1-[3-(2-oxopyrrolidin-1-yl)propyl]-2-phenyl-1H-benzimidazole-5-carboxylate) have been investigated for pharmacological activity, suggesting the target compound’s utility as a synthetic intermediate .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 3-(2-Oxo-1-pyrrolidinyl)benzoate, and how can reaction conditions be optimized?
- Methodology : Start with ethyl 3-aminobenzoate as a precursor. Introduce the 2-oxo-pyrrolidinyl group via nucleophilic substitution or coupling reactions (e.g., using carbodiimide coupling agents). Optimize temperature (e.g., 70°C for 7 hours, as in indazole derivatives) and solvent systems (ethanol or DMF) to enhance yield. Monitor regioselectivity using TLC and HPLC, and confirm purity via recrystallization or column chromatography .
Q. How can spectroscopic techniques (NMR, IR, MS) and crystallography validate the structure of this compound?
- Methodology : Use - and -NMR to confirm proton environments and carbonyl groups. IR spectroscopy identifies ester (C=O, ~1700 cm) and lactam (C=O, ~1650 cm) stretches. High-resolution mass spectrometry (HRMS) verifies molecular weight. For crystallographic validation, employ SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths and angles from X-ray diffraction data .
Q. What purification strategies are effective for isolating this compound from byproducts?
- Methodology : Use gradient elution in flash chromatography (silica gel, hexane/ethyl acetate) to separate polar byproducts. For challenging separations, employ preparative HPLC with a C18 column and acetonitrile/water mobile phase. Recrystallization in ethanol or methanol improves crystalline purity .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental spectroscopic data and computational predictions for this compound?
- Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR chemical shifts and compare with experimental data. If discrepancies arise (e.g., unexpected coupling patterns), use X-ray crystallography to validate the solid-state structure. Cross-check with dynamic NMR to assess conformational flexibility in solution .
Q. What strategies are recommended for designing bioactivity assays targeting enzyme inhibition (e.g., kinases or dehydrogenases)?
- Methodology : Use the compound as a scaffold for derivatization. Introduce substituents to enhance binding affinity (e.g., halogenation at the benzene ring). Employ enzyme inhibition assays (e.g., fluorescence-based assays for dihydroorotate dehydrogenase) with IC determination. Validate selectivity via competitive binding studies against related enzymes .
Q. How can reaction parameters (e.g., temperature, catalysts) influence the regioselectivity of functional group introduction in derivatives of this compound?
- Methodology : Study nitration or halogenation reactions under varying conditions (e.g., HNO/HSO at 0–5°C vs. 25°C). Use kinetic profiling and DFT-based transition-state modeling to predict regioselectivity. Compare experimental outcomes (HPLC/MS) with computational predictions to refine synthetic protocols .
Q. What mechanistic insights can be gained from studying the hydrolysis of this compound under physiological conditions?
- Methodology : Conduct pH-dependent stability studies (pH 1–7.4) using UV-Vis spectroscopy to track ester hydrolysis. Identify degradation products via LC-MS and propose cleavage pathways (e.g., base-catalyzed vs. enzymatic hydrolysis). Correlate hydrolysis rates with bioactivity retention in cell-based assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
